Barium tetrachlorocadmate(2-)

Description

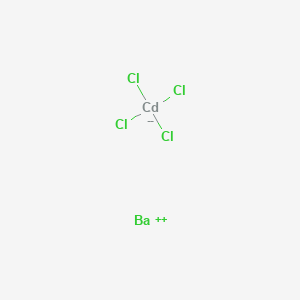

Barium tetrachlorocadmate(2−) is an inorganic compound with the general formula $ \text{Ba}[ \text{CdCl}4 ] $, consisting of a tetrahedral $[\text{CdCl}4]^{2-}$ anion coordinated with a barium cation ($ \text{Ba}^{2+} $) . This compound belongs to the class of tetrachlorometallates, where cadmium is stabilized in a +2 oxidation state by four chloride ligands. Its synthesis typically involves the reaction of cadmium chloride ($ \text{CdCl}2 $) with barium chloride ($ \text{BaCl}2 $) under controlled conditions, though specific industrial methods remain less documented compared to laboratory-scale preparations .

Notably, conflicting CAS numbers (99587-10-7 and 1327-62-4) are reported for this compound, indicating discrepancies in regulatory or synthetic databases .

Properties

CAS No. |

99587-10-7 |

|---|---|

Molecular Formula |

BaCdCl4 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

barium(2+);tetrachlorocadmium(2-) |

InChI |

InChI=1S/Ba.Cd.4ClH/h;;4*1H/q2*+2;;;;/p-4 |

InChI Key |

ISPBPZMSUYBPQH-UHFFFAOYSA-J |

Canonical SMILES |

Cl[Cd-2](Cl)(Cl)Cl.[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium tetrachlorocadmate(2-) can be synthesized through a reaction between barium chloride and cadmium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of barium chloride and cadmium chloride in water, followed by slow evaporation of the solvent to obtain the crystalline product.

Industrial Production Methods: Industrial production of barium tetrachlorocadmate(2-) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Precipitation Reactions with Sulfate Ions

A key reaction involves barium tetrachlorocadmate(2-) interacting with sulfate ions (SO₄²⁻), leading to the precipitation of barium sulfate (BaSO₄):

This reaction is pivotal in analytical chemistry for isolating cadmium ions from complex solutions. The insoluble barium sulfate is widely used in medical imaging due to its radiopaque properties.

Structural and Mechanistic Insights

Barium tetrachlorocadmate(2-) adopts a coordination framework where a central cadmium ion is tetrahedrally surrounded by four chloride ions, with barium ions counterbalancing the charge. This structure influences its reactivity, particularly in substitution or ligand-exchange reactions. While direct reactivity data is limited, its stability in aqueous solutions suggests strong metal-ligand interactions .

Reaction Comparison Table

Research Findings

-

Environmental Toxicity : The compound’s cadmium content has drawn attention in studies on heavy metal toxicity, particularly in understanding cadmium’s interactions with biological systems.

-

Analytical Utility : Its application in precipitation reactions highlights its value in analytical chemistry for ion separation and purification .

Scientific Research Applications

Barium tetrachlorocadmate(2-) has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.

Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and environmental impact of cadmium.

Medicine: Investigated for its potential use in diagnostic imaging due to the radiopaque properties of barium.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of barium tetrachlorocadmate(2-) involves its interaction with biological and chemical systems. The compound’s effects are primarily due to the presence of cadmium ions, which can interfere with various biochemical pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

Dipotassium Tetrachlorocadmate(2−) ($ \text{K}2[\text{CdCl}4] $)

Dipotassium Tetrachlorozincate(2−) ($ \text{K}2[\text{ZnCl}4] $)

Dipotassium Tetrachloromercurate(2−) ($ \text{K}2[\text{HgCl}4] $)

| Property | Barium Tetrachlorocadmate(2−) | Dipotassium Tetrachlorocadmate(2−) | Dipotassium Tetrachlorozincate(2−) | Dipotassium Tetrachloromercurate(2−) |

|---|---|---|---|---|

| Cation | $ \text{Ba}^{2+} $ | $ 2\text{K}^+ $ | $ 2\text{K}^+ $ | $ 2\text{K}^+ $ |

| Anion | $[\text{CdCl}_4]^{2-}$ | $[\text{CdCl}_4]^{2-}$ | $[\text{ZnCl}_4]^{2-}$ | $[\text{HgCl}_4]^{2-}$ |

| Coordination Geometry | Tetrahedral | Tetrahedral | Tetrahedral | Tetrahedral |

| Ionic Radius (Cation) | 1.35 Å (Ba²⁺) | 1.38 Å (K⁺) | 1.38 Å (K⁺) | 1.38 Å (K⁺) |

Key Observations :

- The larger ionic radius of $ \text{Ba}^{2+} $ compared to $ \text{K}^+ $ results in a distinct crystal lattice structure, influencing solubility and stability. Barium salts generally exhibit lower solubility in water due to stronger lattice energy .

- Cadmium’s electronic configuration ($ \text{Cd}^{2+}: 4d^{10} $) imparts unique redox stability compared to $ \text{Zn}^{2+} $ ($ 3d^{10} $) and $ \text{Hg}^{2+} $ ($ 5d^{10} $), affecting ligand exchange kinetics and thermal decomposition pathways .

Physical and Chemical Properties

| Property | Barium Tetrachlorocadmate(2−) | Dipotassium Tetrachlorocadmate(2−) |

|---|---|---|

| Solubility in Water | Low (qualitative) | Moderate to High |

| Thermal Stability | High (decomposes >300°C) | Moderate (decomposes ~250°C) |

| Reactivity | Less reactive in aqueous media | More reactive due to higher solubility |

Key Observations :

- The low solubility of barium tetrachlorocadmate(2−) limits its use in solution-phase reactions but enhances stability in solid-state applications (e.g., ceramics or coatings) .

- In contrast, dipotassium tetrachlorocadmate(2−) is widely used in coordination chemistry for synthesizing cadmium complexes due to its solubility and ligand-exchange versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.